N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds structurally related to N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide have been the subject of studies aiming at developing new synthetic routes and characterizing their crystal structures. For instance, studies have described the synthesis of thiazole and thiazolidinone derivatives and their crystal structures, offering insights into their potential as frameworks for further chemical modifications and applications in medicinal chemistry (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial and Antiviral Activities
Numerous studies have evaluated the antimicrobial and antiviral properties of thiazol-2-yl and thiazolidinone derivatives. These compounds have shown promise in vitro for antimicrobial activity against bacterial and fungal isolates and for antiviral activity against specific virus strains, suggesting their potential as lead compounds in the development of new antimicrobial and antiviral agents. For example, derivatives have demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Anticancer Activities
Several thiazole and thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with significant anticancer potential, highlighting the relevance of these chemical frameworks in developing novel anticancer therapies. Some compounds exhibited selective inhibition against various cancer cell lines, including leukemia, melanoma, lung, and breast cancers, underscoring their potential therapeutic value (Havrylyuk et al., 2010).
Antioxidant and Anti-inflammatory Properties
Research has also been conducted on the antioxidant and anti-inflammatory activities of thiazol-2-yl and thiazolidinone derivatives. These studies have revealed compounds with promising antioxidant and anti-inflammatory effects, which could be beneficial in treating oxidative stress-related diseases and inflammation (Koppireddi et al., 2013).
Mechanism of Action
This compound and similar ones have been studied as potential quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior. Inhibitors of this process can potentially prevent the formation of biofilms and reduce the production of toxins .
Safety and Hazards
As this compound is intended for research use only, it should be handled with care. Always follow safety guidelines when handling chemical substances in a laboratory setting.
Future Directions
Compounds like this one are of interest in the field of antimicrobial research. They offer a promising avenue for the development of new drugs that can inhibit bacterial communication and organization without being cytotoxic . This approach is hypothesized to be less prone to selection for resistance than traditional bacteriostatic or bactericidal remedies .
properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-6-3-4-9-18(14)24-19(25)11-16-12-28-21(23-16)29-13-20(26)22-15-7-5-8-17(10-15)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJESKQRXWADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.